Cas no 90238-77-0 (4,5-dimethyloxolan-3-one, Mixture of diastereomers)

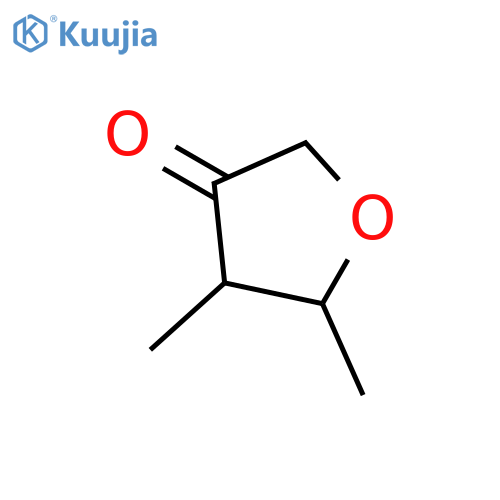

90238-77-0 structure

商品名:4,5-dimethyloxolan-3-one, Mixture of diastereomers

4,5-dimethyloxolan-3-one, Mixture of diastereomers 化学的及び物理的性質

名前と識別子

-

- 3(2H)-Furanone, dihydro-4,5-dimethyl-

- 4,5-dimethyloxolan-3-one

- 4,5-dimethyloxolan-3-one, Mixture of diastereomers

- DTXSID50423902

- SCHEMBL9943074

- 4,5-dihydro-2-methyl-3(2H)-furanone

- EN300-266405

- 90238-77-0

- ISIVDUBNFATCAR-UHFFFAOYSA-N

-

- MDL: MFCD29907173

- インチ: InChI=1S/C6H10O2/c1-4-5(2)8-3-6(4)7/h4-5H,3H2,1-2H3

- InChIKey: ISIVDUBNFATCAR-UHFFFAOYSA-N

- ほほえんだ: CC1C(OCC1=O)C

計算された属性

- せいみつぶんしりょう: 114.068079557g/mol

- どういたいしつりょう: 114.068079557g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 8

- 回転可能化学結合数: 0

- 複雑さ: 109

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 26.3Ų

- 疎水性パラメータ計算基準値(XlogP): 0.6

4,5-dimethyloxolan-3-one, Mixture of diastereomers 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A861050-1g |

4,5-Dimethyloxolan-3-one |

90238-77-0 | 95% | 1g |

$740.0 | 2024-08-02 | |

| Enamine | EN300-266405-2.5g |

4,5-dimethyloxolan-3-one, Mixture of diastereomers |

90238-77-0 | 95% | 2.5g |

$1428.0 | 2023-09-12 | |

| Enamine | EN300-266405-10.0g |

4,5-dimethyloxolan-3-one, Mixture of diastereomers |

90238-77-0 | 95% | 10.0g |

$3131.0 | 2023-03-01 | |

| Enamine | EN300-266405-0.5g |

4,5-dimethyloxolan-3-one, Mixture of diastereomers |

90238-77-0 | 95% | 0.5g |

$569.0 | 2023-09-12 | |

| 1PlusChem | 1P00H6YO-250mg |

3(2H)-Furanone, dihydro-4,5-dimethyl- |

90238-77-0 | 95% | 250mg |

$437.00 | 2025-02-28 | |

| 1PlusChem | 1P00H6YO-500mg |

3(2H)-Furanone, dihydro-4,5-dimethyl- |

90238-77-0 | 95% | 500mg |

$668.00 | 2025-02-28 | |

| A2B Chem LLC | AI01376-2.5g |

3(2H)-Furanone, dihydro-4,5-dimethyl- |

90238-77-0 | 95% | 2.5g |

$1539.00 | 2024-05-20 | |

| 1PlusChem | 1P00H6YO-5g |

3(2H)-Furanone, dihydro-4,5-dimethyl- |

90238-77-0 | 95% | 5g |

$2670.00 | 2024-04-20 | |

| Aaron | AR00H770-500mg |

3(2H)-Furanone, dihydro-4,5-dimethyl- |

90238-77-0 | 95% | 500mg |

$808.00 | 2025-01-24 | |

| 1PlusChem | 1P00H6YO-2.5g |

3(2H)-Furanone, dihydro-4,5-dimethyl- |

90238-77-0 | 95% | 2.5g |

$1622.00 | 2025-02-28 |

4,5-dimethyloxolan-3-one, Mixture of diastereomers 関連文献

-

Roland C. Turnell-Ritson,Joshua S. Sapsford,Robert T. Cooper,Stella S. Lee,Tamás Földes,Patricia A. Hunt,Imre Pápai,Andrew E. Ashley Chem. Sci., 2018,9, 8716-8722

-

Elzbieta Frackowiak Phys. Chem. Chem. Phys., 2007,9, 1774-1785

-

Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432

-

Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040

90238-77-0 (4,5-dimethyloxolan-3-one, Mixture of diastereomers) 関連製品

- 307-59-5(perfluorododecane)

- 1261830-05-0(2-Hydroxy-6-(trifluoromethoxy)benzylamine)

- 1805936-47-3(Ethyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-carboxylate)

- 866866-15-1(N-(4-ethylphenyl)-2-{5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}acetamide)

- 1369896-27-4(3-bromo-5-(tert-butoxy)aniline)

- 1805657-74-2(3-Cyano-5-difluoromethoxy-2-mercaptobenzenesulfonyl chloride)

- 1249683-43-9(1-(2-aminopropanoyl)piperidine-3-carboxylic acid)

- 1246555-43-0(4-Bromo-1-phenyl-1H-imidazole)

- 332161-42-9(2-{5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one)

- 171232-79-4(methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:90238-77-0)4,5-dimethyloxolan-3-one, Mixture of diastereomers

清らかである:99%

はかる:1g

価格 ($):666.0